REACTION_CXSMILES
|
CN1C2C(C(OC)=O)C(O[CH:11]([C:19]3[CH:24]=[CH:23][C:22](F)=[CH:21][CH:20]=3)[C:12]3[CH:17]=[CH:16][C:15](F)=[CH:14]C=3)CC1CC2.[OH:30]OS([O-])=O.[K+].CN([CH:39]=[O:40])C>>[CH2:20]1[CH:19]2[CH:11]3[C:12]([CH:39]=[O:40])([O:30][CH:24]2[CH2:23][CH:22]=[CH:21]1)[CH2:17][CH:16]=[CH:15][CH2:14]3 |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution is stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture is concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
the residue is diluted in CH2Cl2
|
Type
|
WASH
|
Details
|
is washed with saturated aqueous NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics are dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C1C=CCC2C1C3CC=CCC3(O2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 787 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |